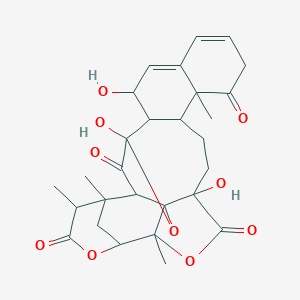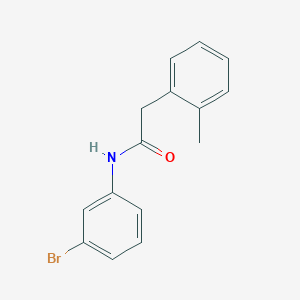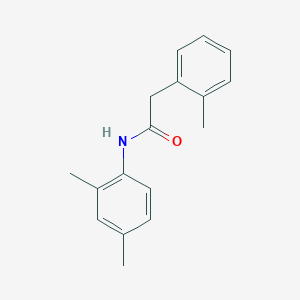![molecular formula C13H18N2O2 B240067 N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)
N-[2-methyl-5-(propionylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-(propionylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a member of the amide class of compounds and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.
Wissenschaftliche Forschungsanwendungen
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPAA has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, MPAA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Wirkmechanismus
The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its effects through inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. MPAA has been shown to selectively inhibit COX-2, which is the isoform involved in inflammation. This selective inhibition of COX-2 is believed to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. MPAA has also been shown to decrease the expression of inflammatory genes. Additionally, MPAA has been shown to increase the production of antioxidants and decrease oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. Additionally, MPAA has been extensively studied, and its effects are well characterized. However, MPAA also has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the mechanism of action of MPAA is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on MPAA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of MPAA in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the optimal dose and duration of treatment and to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term effects of MPAA and its potential for use in humans.
Synthesemethoden
The synthesis of MPAA involves the reaction of mefenamic acid with propionyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methyl-5-aminophenylpropanoic acid to yield MPAA. This method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
Produktname |
N-[2-methyl-5-(propionylamino)phenyl]propanamide |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
N-[4-methyl-3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
DIDYEHWDLGMFQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)




![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)